molecular formula C14H14O2 B2873073 2-Phenoxy-1-phenylethanol CAS No. 4249-72-3

2-Phenoxy-1-phenylethanol

Cat. No. B2873073
CAS RN: 4249-72-3
M. Wt: 214.264
InChI Key: GSBICRJXEDSPTE-UHFFFAOYSA-N
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Description

2-Phenoxy-1-phenylethanol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is slightly aromatic and combustible, with a spontaneous ignition point of 436°C .


Synthesis Analysis

The synthesis of 2-Phenoxy-1-phenylethanol involves a two-step process. The first step involves the synthesis of 2-Phenoxy-1-phenylethanone precursor. This is achieved by dissolving 2-bromoacetophenone and phenol in acetone, to which K2CO3 is added .


Molecular Structure Analysis

The molecular structure of 2-Phenoxy-1-phenylethanol consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocentre .


Chemical Reactions Analysis

During the VO (acac)2-catalyzed oxidation of lignin model compound 2-phenoxy-1-phenylethanol, benzaldehyde was unexpectedly observed as a product . In another study, the oxidation of 2-phenoxy-1-phenylethanol was performed with vanadium complexes, which showed that the catalytic activity could be increased by the addition of bulky, alkyl substituents at the phenolate ring .


Physical And Chemical Properties Analysis

2-Phenoxy-1-phenylethanol is a slightly yellow oil which is soluble in acetone, alcohol, ether and chloroform, and slightly soluble in water . It has a faint aromatic odor at room temperature and a low water solubility and evaporation rate .

Scientific Research Applications

Homogeneous Catalysis in Lignin Valorization

2-Phenoxy-1-phenylethanol: serves as a model compound for the β-O-4 linkage in lignin. Its catalytic cleavage has been studied using iridium and cobalt pincer complexes. The iridium catalysts prefer the ‘initial C-H addition’ pathway, while the cobalt catalysts favor the ‘direct C-O insertion’ route. This research is crucial for lignin valorization, aiming to convert lignin into valuable chemicals .

Photocatalytic Organic Synthesis

Colloidal quantum dots (QDs) have been utilized as homogeneous photocatalysts in various organic reactions. 2-Phenoxy-1-phenylethanol has been used to study the photocatalytic breaking of β-O-4 bonds in lignin models, transforming lignin into functionalized aromatics under visible light. This application is significant for the efficient use of solar energy in chemical synthesis .

Safety And Hazards

2-Phenoxy-1-phenylethanol may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause respiratory tract irritation, skin irritation, and serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenoxy-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBICRJXEDSPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-1-phenylethanol

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